![molecular formula C7H5Cl2FO B1442953 2,6-Dichloro-3-fluoroanisole CAS No. 1803784-14-6](/img/structure/B1442953.png)
2,6-Dichloro-3-fluoroanisole
Overview
Description
2,6-Dichloro-3-fluoroanisole (DCFA) is a halogenated aromatic compound with a wide range of applications in various scientific fields. It is a colorless, volatile liquid with a pleasant odor, and has a melting point of -42.5°C. DCFA is used as a reagent in organic synthesis, as a solvent in pharmaceuticals, and is also employed in the production of agrochemicals, perfumes, and other industrial products. It has also been investigated for its potential use as a therapeutic agent for a variety of conditions. In
Scientific Research Applications
Pharmacology: Drug Synthesis
2,6-Dichloro-3-fluoroanisole is utilized in pharmacology for the synthesis of various drugs. Its unique halogenated structure makes it a valuable precursor in creating compounds with potential therapeutic effects. For instance, halogen-containing drugs have been recognized for their roles in treating diseases like viral infections, cancer, and cardiovascular diseases .
Material Science: Advanced Material Development
In material science, this compound’s properties are exploited to develop new materials with specific characteristics. Its inclusion in polymers and coatings can alter physical properties such as durability and resistance to environmental stressors .
Chemical Synthesis: Suzuki–Miyaura Coupling
2,6-Dichloro-3-fluoroanisole plays a role in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. This process is widely applied in carbon–carbon bond-forming reactions, which are fundamental in creating complex organic compounds .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 2,6-Dichloro-3-fluoroanisole can be used as a standard or reagent in chromatographic and spectroscopic methods. Its well-defined structure and properties allow for its use in method development and calibration .
Environmental Science: Pollutant Analysis
This compound may also be used in environmental science to study pollution dynamics, particularly in the analysis of halogenated organic compounds in various ecosystems. Understanding its behavior and breakdown can inform pollution remediation strategies .
Biochemistry Research: Enzymatic Studies and Biotransformation
In biochemistry research, 2,6-Dichloro-3-fluoroanisole is involved in studies of enzymatic activity and biotransformation processes. It serves as a substrate or intermediate in synthesizing enantiomerically pure compounds, which are crucial in developing pharmaceuticals .
Industrial Applications: Manufacturing Processes
Industrially, 2,6-Dichloro-3-fluoroanisole is used in the manufacturing of other chemical products. Its reactivity and stability under various conditions make it a valuable component in large-scale chemical production processes .
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , implying that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
2,6-Dichloro-3-fluoroanisole can act as a reagent or catalyst in organic synthesis reactions . It can participate in substitution reactions, acylation reactions, and coupling reactions . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
properties
IUPAC Name |
1,3-dichloro-4-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDZWBCRPKYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-fluoroanisole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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